amine](/img/structure/B11760588.png)
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a fluorine atom at the 5-position of the pyrazole ring, an ethyl group at the 1-position, and a methoxypropylamine group attached to the pyrazole ring via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials would be ethyl acetoacetate and hydrazine hydrate, which react to form 1-ethyl-3-methyl-1H-pyrazole.
Alkylation: The alkylation of the pyrazole ring with a suitable alkylating agent, such as bromoethane, introduces the ethyl group at the 1-position.
Attachment of the Methoxypropylamine Group: The final step involves the reaction of the fluorinated pyrazole with 3-methoxypropylamine in the presence of a base such as sodium hydride or potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamine group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the fluorine atom, potentially leading to the formation of dihydropyrazoles or defluorinated products.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides, resulting in a variety of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrazoles, defluorinated products.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, are of interest for drug development.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The fluorine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The methoxypropylamine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
類似化合物との比較
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: Lacks the fluorine atom and methoxypropylamine group, resulting in different chemical and biological properties.
5-fluoro-1H-pyrazole: Contains the fluorine atom but lacks the ethyl and methoxypropylamine groups.
(3-methoxypropyl)amine: Lacks the pyrazole ring and fluorine atom.
Uniqueness
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine is unique due to its combination of a fluorinated pyrazole ring with an ethyl group and a methoxypropylamine group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
分子式 |
C10H18FN3O |
|---|---|
分子量 |
215.27 g/mol |
IUPAC名 |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H18FN3O/c1-3-14-10(11)9(8-13-14)7-12-5-4-6-15-2/h8,12H,3-7H2,1-2H3 |
InChIキー |
PVSSAZKWESZNOU-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)CNCCCOC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


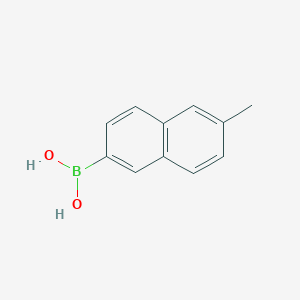
![methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11760512.png)

![[(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]methyl acetate](/img/structure/B11760525.png)
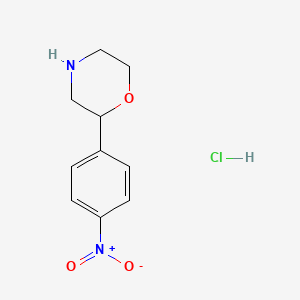
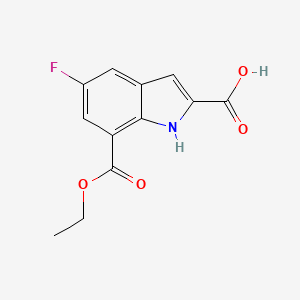

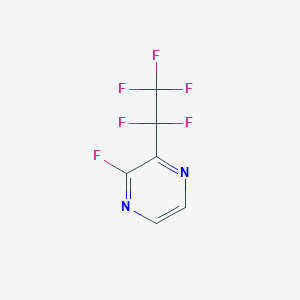
![4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11760552.png)
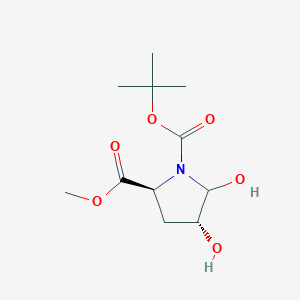
![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine](/img/structure/B11760560.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760606.png)
![3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)
